Egfr-IN-37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-37 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor that plays a critical role in the regulation of cell growth, survival, proliferation, and differentiation. EGFR is often overexpressed or mutated in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-37 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-37 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Egfr-IN-37 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study EGFR inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR
Mechanism of Action
Egfr-IN-37 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules and ultimately blocking the signaling pathways that promote cancer cell growth and survival . The molecular targets and pathways involved include the Ras-Raf-MEK-ERK and PI3K-AKT pathways .
Comparison with Similar Compounds
Egfr-IN-37 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR, this compound is unique in its structure and binding affinity, which may result in different efficacy and resistance profiles . Similar compounds include:
Gefitinib: An EGFR inhibitor used to treat non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier inhibitors.
Properties
Molecular Formula |
C26H25ClN6O2 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
1-[(3R)-3-[8-amino-1-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imidazo[1,5-a]pyrazin-3-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN6O2/c1-2-22(34)32-12-5-6-18(15-32)26-31-23(24-25(28)30-11-13-33(24)26)17-8-9-21(20(27)14-17)35-16-19-7-3-4-10-29-19/h2-4,7-11,13-14,18H,1,5-6,12,15-16H2,(H2,28,30)/t18-/m1/s1 |
InChI Key |
KGPUEOFIYJJWCW-GOSISDBHSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.